molecular formula C13H18FNO B7867432 N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine

N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine

Cat. No.: B7867432
M. Wt: 223.29 g/mol
InChI Key: VDYCWJCIPAQUTE-UHFFFAOYSA-N
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Description

N-[(4-Fluoro-2-methylphenyl)methyl]oxan-4-amine is a small organic molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with an amine group. This amine is further functionalized with a benzyl moiety bearing a fluorine atom at the para position and a methyl group at the ortho position on the aromatic ring. Its stereoelectronic properties are influenced by the fluorine atom’s electronegativity and the steric effects of the methyl group, which may modulate solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-8-12(14)3-2-11(10)9-15-13-4-6-16-7-5-13/h2-3,8,13,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYCWJCIPAQUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with oxan-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxan-4-imine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Oxan-4-imine derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfo, and halo derivatives of the aromatic ring.

Scientific Research Applications

N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Differences

The compound is compared to five analogs (Table 1), focusing on substituent positioning, ring systems, and physicochemical properties.

Table 1: Key Properties of N-[(4-Fluoro-2-methylphenyl)methyl]oxan-4-amine and Analogs
Compound Name Molecular Formula Substituents (Phenyl Ring) Key Physical Properties (Predicted/Reported) Biological Relevance Notes
This compound C₁₃H₁₇FNO 4-F, 2-CH₃ Higher logP (lipophilicity) due to CH₃ Enhanced metabolic stability
N-[(4-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 4-F pKa ~8.68; Boiling point ~298°C Baseline for fluorine effects
N-[(2-Fluorophenyl)methyl]oxan-4-amine HCl C₁₂H₁₆FNO·HCl 2-F Increased solubility (HCl salt) Salt forms for drug delivery
4-[(4-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 4-F (oxane-substituted) Density: 1.124 g/cm³ Structural isomerism studies
4-[(2-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 2-F pKa ~8.68; Boiling point ~298.2°C Steric vs. electronic effects
N-(4-Fluorophenyl)-2,6-dimethyl-1,3-dioxan-4-amine C₁₃H₁₇FNO₂ 4-F (dioxane system) Polar dioxane ring; potential H-bonding Biological activity screening

Substituent Effects on Physicochemical Properties

  • The ortho-fluoro group introduces steric hindrance, altering molecular conformation .
  • Methyl Group: The 2-methyl substituent in the target compound increases steric bulk and lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility compared to non-methylated analogs .
  • Salt Forms : The hydrochloride salt of N-[(2-fluorophenyl)methyl]oxan-4-amine () demonstrates how salt formation can enhance solubility for pharmaceutical formulations .

Biological Activity

N-[(4-fluoro-2-methylphenyl)methyl]oxan-4-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics, which include a fluorinated aromatic ring and an oxan-4-amine moiety. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H14FN1O\text{C}_{12}\text{H}_{14}\text{F}\text{N}_1\text{O}

This compound features a fluorine atom that enhances its lipophilicity, potentially influencing its interaction with biological targets. The oxan ring contributes to the compound's stability and reactivity, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that this compound may interact with several biomolecular targets, influencing various signaling pathways related to inflammation and immune responses. The following mechanisms have been proposed based on preliminary studies:

  • Inflammatory Pathway Modulation : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Immune Response Enhancement : It could enhance immune cell activity, providing therapeutic benefits in immune-related conditions.
  • Receptor Binding : Interaction studies suggest that the compound has a binding affinity for specific receptors involved in cellular signaling.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeTargetResultReference
Cytokine InhibitionTNF-alphaSignificant reduction observed
Immune Cell ActivationT-cellsEnhanced proliferation noted
Receptor BindingGPCRsModerate affinity reported

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the compound's efficacy in animal models:

  • Anti-inflammatory Effects : Animal models treated with this compound exhibited reduced swelling and pain in induced inflammatory conditions.
  • Tumor Growth Inhibition : In cancer models, the compound demonstrated potential in slowing tumor growth, suggesting its role as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N-(4-fluoro-3-methylphenyl)oxan-4-amineSimilar aromatic ring but different methyl positioningVariation in biological activity due to methyl group location
N-(3-fluoro-4-methylphenyl)oxan-4-amine hydrochlorideDifferent arrangement of fluorine and methyl groupsPotential differences in solubility and reactivity
3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amineContains a pyridine ring instead of a phenyl ringDifferent pharmacological profiles due to ring structure

The distinct arrangement of functional groups in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds.

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